molecular formula C12H18N2O2 B1401138 5-(Benzyloxy)pentanehydrazide CAS No. 1339495-04-3

5-(Benzyloxy)pentanehydrazide

Cat. No.: B1401138
CAS No.: 1339495-04-3
M. Wt: 222.28 g/mol
InChI Key: OMDBUBRGKQELTE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentanehydrazide is an organic compound with the molecular formula C12H18N2O2. It is a hydrazide derivative, characterized by the presence of a benzyloxy group attached to a pentane chain, which is further linked to a hydrazide functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(Benzyloxy)pentanehydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can determine its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pentanehydrazide typically involves the reaction of 5-(benzyloxy)pentanoic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

5-(Benzyloxy)pentanoic acid+Hydrazine hydrateThis compound+Water\text{5-(Benzyloxy)pentanoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 5-(Benzyloxy)pentanoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)pentanehydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Hydrazide reduction can produce primary amines.

    Substitution: Substitution reactions can yield various substituted hydrazides or amides.

Scientific Research Applications

5-(Benzyloxy)pentanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibitors or as a building block for bioactive compounds.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Comparison with Similar Compounds

    5-(Benzyloxy)pentanoic acid: The precursor to 5-(Benzyloxy)pentanehydrazide, differing by the presence of a carboxylic acid group instead of a hydrazide.

    Benzylhydrazide: A simpler hydrazide with a benzyl group directly attached to the hydrazide moiety.

    Pentanehydrazide: Lacks the benzyloxy group, making it less complex and potentially less reactive.

Uniqueness: this compound is unique due to the presence of both a benzyloxy group and a hydrazide group, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-phenylmethoxypentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-14-12(15)8-4-5-9-16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDBUBRGKQELTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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